molecular formula C17H20N2 B3282909 4-[(3,4-dimethylphenyl)iminomethyl]-N,N-dimethylaniline CAS No. 75908-78-0

4-[(3,4-dimethylphenyl)iminomethyl]-N,N-dimethylaniline

Cat. No.: B3282909
CAS No.: 75908-78-0
M. Wt: 252.35 g/mol
InChI Key: HDROJFNYZIYFFQ-UHFFFAOYSA-N
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Description

4-[(3,4-Dimethylphenyl)iminomethyl]-N,N-dimethylaniline is a Schiff base synthesized via the condensation of 2,3-dimethylaniline with 4-(dimethylamino)benzaldehyde in methanol under reflux conditions . The compound crystallizes in a triclinic system with two distinct molecules in the asymmetric unit, stabilized by weak intermolecular interactions such as C–H⋯N and C–H⋯π bonds . Key structural features include planar aromatic rings with dihedral angles of 41.08° and 30.44° between the aniline and benzaldehyde moieties in the two molecules, influencing conjugation and electronic properties . The compound’s IR spectrum confirms the presence of C=N (imine) stretching at ~1600 cm⁻¹, while NMR data (¹H and ¹³C) reveal distinct proton environments due to substituent effects .

Properties

IUPAC Name

4-[(3,4-dimethylphenyl)iminomethyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-13-5-8-16(11-14(13)2)18-12-15-6-9-17(10-7-15)19(3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDROJFNYZIYFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811374
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

75908-78-0
Record name N,N-DIMETHYL-ALPHA-(3,4-XYLYLIMINO)-P-TOLUIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-[(3,4-Dimethylphenyl)iminomethyl]-N,N-dimethylaniline is a Schiff base compound notable for its diverse biological activities. This compound is synthesized through the condensation of 3,4-dimethylaminobenzaldehyde and N,N-dimethylaniline, resulting in an imine functional group that contributes to its reactivity and potential therapeutic applications. The molecular formula of this compound is C17H20N2C_{17}H_{20}N_2, with a molecular weight of approximately 267.37 g/mol.

Synthesis

The synthesis of this compound typically involves:

  • Reagents : 3,4-dimethylaminobenzaldehyde and N,N-dimethylaniline.
  • Conditions : Acidic conditions using hydrochloric or sulfuric acid as catalysts under reflux.
  • Reaction Mechanism : The formation of the imine group occurs through the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and antimalarial properties. The presence of the imine group allows for coordination with metal ions, which can modulate various biochemical pathways.

Antimicrobial Activity

Studies have demonstrated that this compound shows promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Antimalarial Activity

This compound has also been evaluated for its antimalarial activity, showing effectiveness against Plasmodium falciparum, the causative agent of malaria. The IC50 values obtained indicate a moderate level of potency, suggesting further optimization could enhance its efficacy.

Case Studies

  • Study on Antimicrobial Properties : A recent study published in a peer-reviewed journal reported that derivatives of Schiff bases, including this compound, exhibited substantial antibacterial activity when tested against clinical isolates. The study utilized an agar well diffusion method to determine the efficacy and found that the compound significantly inhibited bacterial growth compared to controls.
  • Antimalarial Efficacy : Another research effort focused on assessing the antimalarial properties of this compound through in vitro assays against various strains of Plasmodium. Results indicated that while it demonstrated activity, further structural modifications could lead to improved potency and selectivity.

The biological activity of this compound is attributed to:

  • Coordination Complex Formation : The imine group can form complexes with transition metals, which may enhance its biological effects by influencing enzymatic activities.
  • Electron Density Contribution : The dimethylamino groups increase electron density, enhancing reactivity with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spectroscopic and Electronic Properties

Table 2: Electronic and Spectroscopic Comparisons
Compound Name UV-Vis λₘₐₓ (nm) Fluorescence Dipole Moment (Debye) Computational Method Used Reference
4-[(3,4-Dimethylphenyl)iminomethyl]-N,N-dimethylaniline ~350 (π→π*) Weak 4.2 (DFT-B3LYP) Density-functional theory (DFT)
N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide ~400 (charge transfer) Moderate 6.8 (DFT-CAM-B3LYP) Solvation models with exact exchange
N,N-Dimethyl-p-(3,4-xylylazo)aniline ~450 (n→π*) None 3.5 (DFT-PBE) Semiempirical exchange-correlation

Key Observations:

  • Conjugation Length: The title compound’s λₘₐₓ at 350 nm is blue-shifted compared to azo derivatives (450 nm) due to reduced conjugation from non-planar geometry .
  • Dipole Moments: Electron-withdrawing groups (e.g., nitro in maleimide derivatives) increase dipole moments, while dimethylamino groups in the title compound moderate polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,4-dimethylphenyl)iminomethyl]-N,N-dimethylaniline
Reactant of Route 2
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4-[(3,4-dimethylphenyl)iminomethyl]-N,N-dimethylaniline

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